

comparative study of Boc-(S)-3-Thienylglycine and Boc-(S)-2-Thienylglycine

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Compound of Interest

Compound Name: *Boc-(S)-3-Thienylglycine*

Cat. No.: *B1277638*

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A Comparative Analysis of **Boc-(S)-3-Thienylglycine** and Boc-(S)-2-Thienylglycine for Researchers and Drug Development Professionals

This guide provides a comparative overview of two isomeric, non-proteinogenic amino acids, **Boc-(S)-3-Thienylglycine** and Boc-(S)-2-Thienylglycine. These compounds are of interest to researchers in peptide synthesis and drug discovery due to the unique structural and electronic properties imparted by the thienyl moiety. This document summarizes their physicochemical properties, outlines general experimental protocols for their synthesis and analysis, and discusses their potential applications.

Introduction

Boc-(S)-3-Thienylglycine and Boc-(S)-2-Thienylglycine are derivatives of the amino acid glycine, where a hydrogen atom on the α -carbon is replaced by a thienyl group, and the amino group is protected by a tert-butyloxycarbonyl (Boc) group. The position of the nitrogen atom on the thiophene ring (position 2 or 3) distinguishes these two isomers, leading to differences in their steric and electronic profiles. These differences can influence their incorporation into peptides and their interactions with biological targets. Both compounds serve as valuable building blocks in the synthesis of peptidomimetics and other small molecules with potential therapeutic applications, particularly in neuropharmacology and oncology.^{[1][2]}

Physicochemical Properties

A summary of the available physicochemical data for **Boc-(S)-3-Thienylglycine** and Boc-(S)-2-Thienylglycine is presented in Table 1. While both isomers share the same molecular formula and weight, their physical properties, such as melting point and optical rotation, may differ due to the distinct substitution pattern on the thienyl ring.

Table 1: Comparison of Physicochemical Properties

Property	Boc-(S)-3-Thienylglycine	Boc-(S)-2-Thienylglycine
CAS Number	910309-12-5[3]	40512-56-9[2]
Molecular Formula	C ₁₁ H ₁₅ NO ₄ S[3]	C ₁₁ H ₁₅ NO ₄ S[2]
Molecular Weight	257.31 g/mol [3]	257.31 g/mol [2]
Appearance	White powder[3]	Colorless oil[2]
Melting Point	118 - 124 °C[3]	Not applicable
Optical Rotation	[α] _D ²⁵ = +110 ± 2° (c=1 in MeOH)[3]	[α] _D ²⁵ = -94 ± 1° (c=1 in EtOH) [2]
Purity	≥ 99% (HPLC)[3]	≥ 98% (HPLC, Chiral purity)[2]
Storage Conditions	0 - 8 °C[3]	0 - 8 °C[2]

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for a direct comparison of **Boc-(S)-3-Thienylglycine** and Boc-(S)-2-Thienylglycine is not readily available in the public domain. However, the general expected spectral characteristics can be inferred from their structures.

- ¹H NMR: The proton NMR spectra for both isomers would show characteristic signals for the Boc protecting group (a singlet around 1.4 ppm integrating to 9H), the α-proton (a singlet or doublet), and the protons of the thienyl ring. The chemical shifts and coupling patterns of the thienyl protons would be the primary distinguishing feature between the 2- and 3-substituted isomers.

- ^{13}C NMR: The carbon NMR spectra would display signals for the carbonyl carbons of the Boc and carboxylic acid groups, the α -carbon, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the thienyl ring. The chemical shifts of the thienyl carbons would differ significantly between the two isomers.
- IR Spectroscopy: The infrared spectra would exhibit characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carbamate and carboxylic acid, and C-H and C=C stretching of the aromatic thienyl ring.
- Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of both compounds. Fragmentation patterns could potentially be used to distinguish between the isomers based on the differential stability of fragments derived from the 2- and 3-thienyl moieties.

Experimental Protocols

Detailed, validated experimental protocols for the specific synthesis and analysis of **Boc-(S)-3-Thienylglycine** and Boc-(S)-2-Thienylglycine are not widely published. However, general methods for the Boc protection of amino acids and subsequent analysis are well-established and can be adapted for these compounds.

General Synthesis Protocol for Boc-Protection of Thienylglycine

This protocol describes a general method for the synthesis of Boc-protected amino acids.

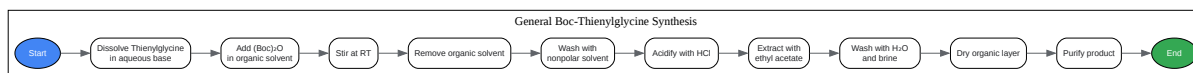
Materials:

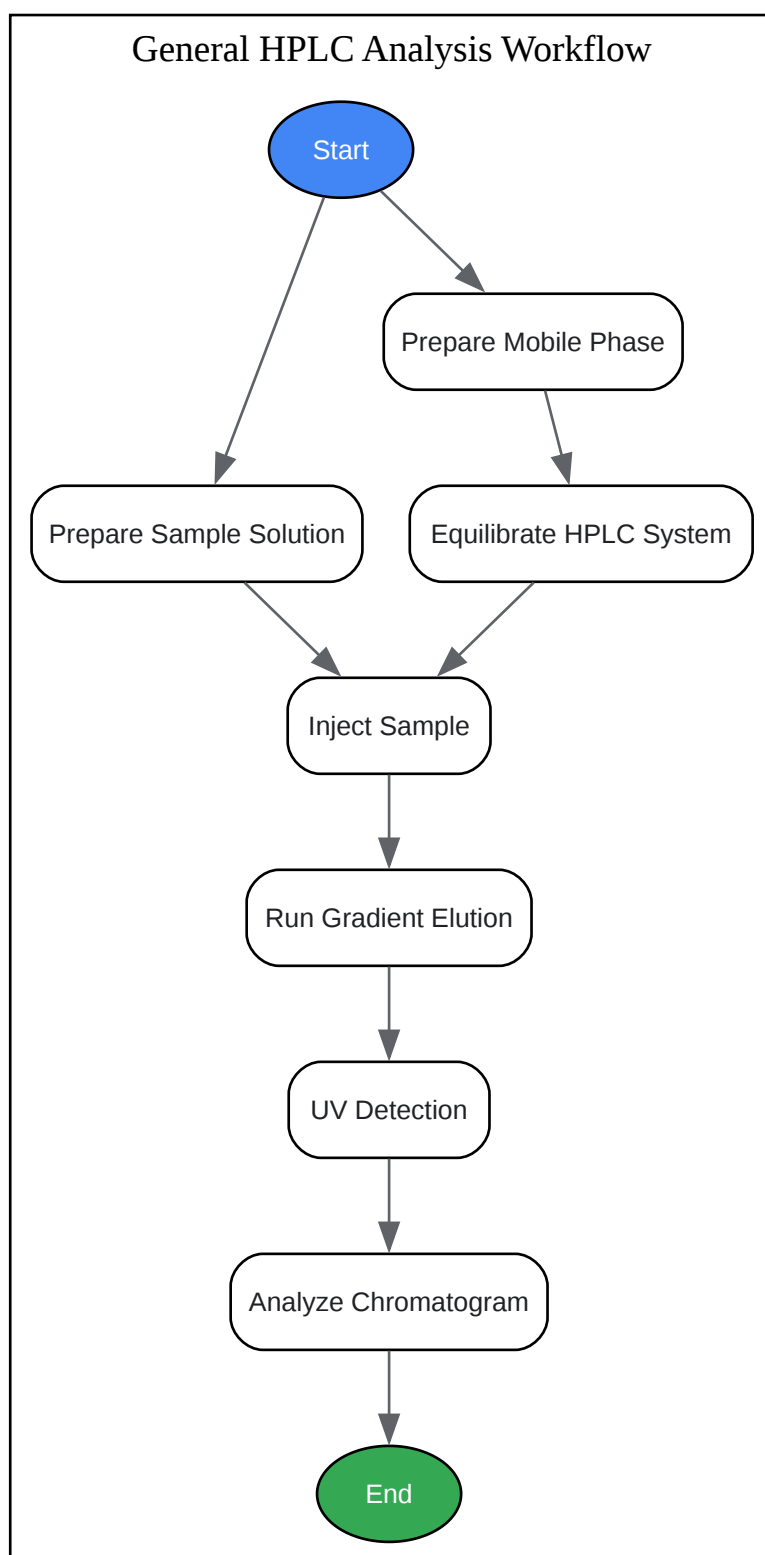
- (S)-3-Thienylglycine or (S)-2-Thienylglycine
- Di-tert-butyl dicarbonate $(\text{Boc})_2\text{O}$
- Sodium bicarbonate (NaHCO_3) or Sodium hydroxide (NaOH)
- Dioxane or Tetrahydrofuran (THF)
- Water

- Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Hydrochloric acid (HCl)

Procedure:

- Dissolve the thienylglycine isomer in an aqueous solution of sodium bicarbonate or sodium hydroxide.
- To this solution, add a solution of di-tert-butyl dicarbonate in dioxane or THF dropwise at room temperature.
- Stir the reaction mixture for several hours to overnight at room temperature.
- Remove the organic solvent under reduced pressure.
- Wash the aqueous residue with a nonpolar organic solvent like hexane or ether to remove unreacted $(\text{Boc})_2\text{O}$.
- Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.
- Extract the product into ethyl acetate.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the product by recrystallization or column chromatography.





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